Cas no 380475-30-9 (3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide)
![3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide structure](https://ja.kuujia.com/scimg/cas/380475-30-9x500.png)
3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide 化学的及び物理的性質
名前と識別子
-
- AKOS005454323
- Z56832457
- (2E)-3-{4-[(4-BROMOPHENYL)METHOXY]-3-ETHOXYPHENYL}-2-CYANO-N-(4-ACETAMIDOPHENYL)PROP-2-ENAMIDE
- 3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide
- 380475-30-9
- EN300-25590860
-
- インチ: 1S/C27H24BrN3O4/c1-3-34-26-15-20(6-13-25(26)35-17-19-4-7-22(28)8-5-19)14-21(16-29)27(33)31-24-11-9-23(10-12-24)30-18(2)32/h4-15H,3,17H2,1-2H3,(H,30,32)(H,31,33)/b21-14+
- InChIKey: IWLSUBWJKYNREQ-KGENOOAVSA-N
- SMILES: BrC1C=CC(=CC=1)COC1C=CC(/C=C(\C#N)/C(NC2C=CC(=CC=2)NC(C)=O)=O)=CC=1OCC
計算された属性
- 精确分子量: 533.09502g/mol
- 同位素质量: 533.09502g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 35
- 回転可能化学結合数: 9
- 複雑さ: 779
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 100Ų
- XLogP3: 5.3
3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-25590860-0.05g |
380475-30-9 | 95% | 0.05g |
$246.0 | 2024-06-19 |
3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide 関連文献
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Hidetoshi Hayashi,Hiroshi Sonoda,Kouki Fukumura,Teruyuki Nagata Chem. Commun., 2002, 1618-1619
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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Gui-yuan Wu,Bing-bing Shi,Qi Lin,Hui Li,You-ming Zhang,Hong Yao,Tai-bao Wei RSC Adv., 2015,5, 4958-4963
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Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamideに関する追加情報
3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide: A Comprehensive Overview
3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide (CAS No. 380475-30-9) is a complex organic compound with a wide range of potential applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered significant attention due to its potential therapeutic properties and biological activities. In this article, we will delve into the chemical structure, synthesis methods, biological activities, and recent research findings related to this compound.
The chemical structure of 3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide is particularly noteworthy. The molecule consists of a cyano group, an acetamido substituent, and a bromophenyl moiety, all of which contribute to its distinct properties. The presence of these functional groups suggests that the compound may exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties. The ethoxyphenyl group further enhances the lipophilicity of the molecule, potentially improving its cellular uptake and bioavailability.
The synthesis of 3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide typically involves a multi-step process. One common approach is to start with the preparation of the bromophenyl methoxy intermediate, followed by the introduction of the ethoxyphenyl group. The subsequent addition of the cyano group and the formation of the acetamido substituent complete the synthesis. Recent advancements in synthetic chemistry have led to more efficient and environmentally friendly methods for producing this compound, reducing both cost and environmental impact.
In terms of biological activities, 3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide has shown promising results in various preclinical studies. For instance, it has demonstrated significant anti-inflammatory effects by inhibiting key enzymes involved in inflammatory pathways. Additionally, preliminary studies have indicated that this compound may have potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells while sparing normal cells. These findings have sparked interest in further investigating its therapeutic potential for treating various diseases.
Recent research has also explored the mechanism of action of 3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide. Studies have shown that it can modulate multiple signaling pathways, including those involved in cell proliferation, apoptosis, and inflammation. For example, it has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a crucial role in inflammatory responses. This modulation of signaling pathways may contribute to its broad-spectrum biological activities.
The pharmacokinetic properties of 3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide are another important aspect to consider. Preliminary data suggest that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties. Its lipophilic nature allows for good cellular uptake and distribution throughout the body. However, further studies are needed to fully characterize its pharmacokinetic profile and optimize its use in therapeutic applications.
In conclusion, 3-{4-[(4-bromophenyl)methoxy]-3-ethoxyphenyl}-2-cyano-N-(4-acetamidophenyl)prop-2-enamide (CAS No. 380475-30-9) is a promising compound with a unique chemical structure and a wide range of potential biological activities. Its anti-inflammatory and anti-cancer properties make it an attractive candidate for further research and development in medicinal chemistry and pharmaceutical sciences. As ongoing studies continue to uncover more about its mechanisms of action and therapeutic potential, this compound may play a significant role in advancing treatments for various diseases.
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